molecular formula C6H10O4 B8816690 Conduritol B

Conduritol B

Cat. No.: B8816690
M. Wt: 146.14 g/mol
InChI Key: LRUBQXAKGXQBHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Conduritol B (CBE, this compound epoxide) is a cyclohexene tetrol derivative and a potent mechanism-based inhibitor of β-glucocerebrosidase (GBA), an enzyme critical in glycosphingolipid metabolism. Its structure features a bicyclic epoxide moiety, enabling covalent binding to the active site of GBA, thereby irreversibly inhibiting its activity . Synthesized via stereoselective epoxidation of this compound , this compound has been pivotal in studying Gaucher disease, a lysosomal storage disorder caused by GBA deficiency. In preclinical models, CBE modulates glucosylceramide levels, preserving neuromuscular function in ALS mice and serving as a chemical knockout tool for Gaucher disease research . Despite its utility, CBE lacks selectivity, inhibiting other retaining glycosidases, which complicates its use in vivo .

Scientific Research Applications

Gaucher Disease

CBE is extensively used to create animal models that mimic Gaucher disease. By administering varying doses of CBE to mice, researchers can induce a phenotype resembling neuronopathic GD. This model allows for the investigation of neuropathological changes and therapeutic interventions .

  • Dosage Variability : Research indicates that CBE can be administered in doses ranging from 25 mg/kg to 300 mg/kg body weight over periods from 2 hours to several days, allowing for flexible experimental designs .

Parkinson's Disease

Given the link between GBA mutations and Parkinson's disease, CBE's role extends to generating models for PD research. Studies have shown that CBE can induce parkinsonian symptoms in animal models, providing insights into the mechanisms underlying neurodegeneration associated with GBA deficiency .

Enzyme Inhibition Studies

CBE is not only selective for GBA but also inhibits other glycosidases at higher concentrations, including:

  • Nonlysosomal glucosylceramidase (GBA2)
  • Lysosomal α-glucosidase
  • β-glucuronidase

This broad inhibition profile necessitates careful consideration when designing experiments to ensure specificity .

Antifungal Activity

Recent studies have explored the use of CBE in antifungal therapies by inhibiting β-glucosidases involved in fungal metabolism. For instance, CBE has been shown to inhibit the hydrolysis of esculin, a crucial step for certain fungi, thereby demonstrating potential as an antifungal agent .

Therapeutic Window and Safety

While CBE shows promise in various applications, its narrow therapeutic window poses challenges. The compound's potential off-target effects necessitate further research to optimize dosing regimens that maximize efficacy while minimizing adverse effects .

Case Studies and Research Findings

Study Objective Findings
Kanfer et al., 2019To assess GBA selectivityConfirmed that CBE selectively inhibits GBA with minimal off-target effects at low concentrations
Dhooria et al., 2023Investigating antifungal propertiesDemonstrated that CBE inhibits fungal growth by targeting β-glucosidases
Recent Animal Model StudiesEvaluating neurological impactsInduced parkinsonian symptoms in mice with GBA deficiency models using varying doses of CBE

Chemical Reactions Analysis

Epoxidation to Conduritol B Epoxide

This compound undergoes epoxidation to form this compound Epoxide (CBE), an irreversible inhibitor of β-glucosidases. This reaction uses meta-chloroperoxybenzoic acid (mCPBA) with radical inhibitors (e.g., 4,4’-thiobis(6-tert-butyl-3-methylphenol)) at elevated temperatures (60°C for 12 hours), achieving complete conversion . The epoxide’s C2 symmetry allows covalent binding to catalytic nucleophiles (e.g., Glu340 in glucocerebrosidase), forming a stable ester linkage .

Table 1: Epoxidation Reaction Conditions

ReagentTemperatureTimeYieldReference
mCPBA + radical trap60°C12 h100%

Acid-Catalyzed Rearrangements

This compound derivatives undergo acid-mediated rearrangements:

  • Epoxide ring-opening : In acetic anhydride, CBE forms conduritol-F (24) and conduritol-B (28) in a 2:1 ratio via neighboring-group participation .

  • Hydrolysis : Hydrochloric acid accelerates hydrolysis of acetals to tetraols (e.g., myo-inositol tetraacetate) .

Thiocarbonate Formation and Elimination

This compound tetraacetate reacts with N,N’-thiocarbonyldiimidazole to form cyclic thiocarbonates. Subsequent elimination with triethylamine yields unsaturated cyclitols (e.g., 48) .

Biochemical Reactivity

CBE irreversibly inhibits glycosidases via covalent modification:

  • GBA inhibition : IC₅₀ = 4.28–9.49 μM; Ki = 53 μM .

  • α-Glucosidase inhibition : Contributes to lysosomal storage disease models .

Table 3: Enzyme Inhibition Parameters

EnzymeInhibitorIC₅₀ (μM)Ki (μM)Reference
GlucocerebrosidaseCBE4.28–9.4953
Lysosomal α-glucosidaseCBENot reported

Q & A

Basic Research Questions

Q. What are the standard protocols for identifying and characterizing Conduritol B in natural product extracts?

  • Methodology: Use NMR (¹H, ¹³C) and mass spectrometry (MS) to confirm structural identity . For purity assessment, employ HPLC with UV/RI detection, referencing retention times against authenticated standards . Include solvent systems optimized for polar cyclitol separation (e.g., HILIC columns).
  • Data Contradictions: Address discrepancies in reported NMR shifts by cross-validating with synthetic analogs or deuterated solvents to resolve signal overlap .

Q. How can researchers isolate this compound from plant sources while minimizing degradation?

  • Methodology: Optimize extraction using polar solvents (e.g., methanol-water) under nitrogen to prevent oxidation. Lyophilization preserves stability, while silica gel chromatography isolates cyclitols . Validate yields via gravimetric analysis and LC-MS .
  • Experimental Design: Compare Soxhlet vs. ultrasound-assisted extraction efficiency using ANOVA to determine significance (p < 0.05) .

Advanced Research Questions

Q. What mechanisms underlie this compound’s inhibitory effects on mitochondrial oxygen consumption (OCR) in neuronal cells?

  • Methodology: Perform Seahorse XF assays on N2a cells treated with this compound epoxide . Quantify OCR changes under basal/respiratory stress conditions. Validate mitochondrial membrane potential via TMRE staining and ATP synthase activity assays.
  • Data Contradictions: If OCR reduction is inconsistent across cell lines, investigate cell-specific metabolic dependencies (e.g., glycolysis vs. OXPHOS) using transcriptomic profiling .

Q. How does this compound interact with glycosidase enzymes, and how can structural analogs improve selectivity?

  • Methodology: Use molecular docking (AutoDock Vina) to model interactions with β-glucosidase active sites . Validate binding via surface plasmon resonance (SPR) and enzymatic inhibition assays (IC₅₀ determination).
  • Advanced Analysis: Synthesize analogs (e.g., fluorinated derivatives) to probe steric/electronic effects. Compare kinetic parameters (Km, Vmax) using Lineweaver-Burk plots .

Q. What strategies resolve contradictions in this compound’s reported bioactivity across in vitro and in vivo models?

  • Methodology: Conduct systematic reviews (PRISMA guidelines) to assess study heterogeneity (e.g., dosing, model organisms) . Validate findings using orthogonal assays: e.g., compare in vitro enzyme inhibition with in vivo pharmacokinetics (LC-MS/MS plasma analysis) .
  • Data Integration: Apply meta-analysis tools (RevMan) to quantify effect sizes and identify confounding variables (e.g., metabolite stability) .

Q. Methodological Best Practices

Q. How should researchers design experiments to ensure reproducibility of this compound’s metabolic effects?

  • Guidelines:

  • Pre-registration: Document protocols (e.g., cell culture conditions, compound concentrations) in open-access repositories (OSF) .
  • Controls: Include vehicle (solvent) and positive controls (e.g., known glycosidase inhibitors) in all assays .
  • Data Reporting: Follow CONSORT-EHEALTH criteria for transparency: detail statistical methods, effect sizes, and confidence intervals .

Q. What computational tools are recommended for predicting this compound’s off-target interactions?

  • Approach: Use ChemAxon’s MarvinSuite for physicochemical property prediction and SwissTargetPrediction for target profiling . Validate predictions via thermal shift assays (TSA) to detect protein-ligand binding .

Q. Data Interpretation and Contextualization

Q. How can conflicting results about this compound’s role in autophagy be reconciled?

  • Analysis Framework:

  • Dose-Dependency: Test a concentration range (nM–μM) to identify biphasic effects .
  • Temporal Dynamics: Use time-lapse microscopy (LC3-GFP transfection) to monitor autophagic flux .
  • Cross-Species Validation: Compare results in human vs. murine cell lines to assess translational relevance .

Q. What criteria should guide the inclusion of this compound in compound libraries for high-throughput screening (HTS)?

  • Criteria:

  • Purity: ≥95% (validated by LC-ELSD) .
  • Solubility: ≥1 mM in DMSO/PBS for HTS compatibility .
  • Structural Diversity: Prioritize analogs with varied substituents (e.g., hydroxyl/epoxide groups) to explore SAR .

Q. Ethical and Reporting Standards

Q. How should researchers address potential biases in studies investigating this compound’s therapeutic potential?

  • Mitigation Strategies:
  • Blinding: Use double-blinded protocols for data collection/analysis .
  • Conflict of Interest: Disclose funding sources (e.g., industry partnerships) in the "Acknowledgments" section .
  • Peer Review: Submit raw data (e.g., chromatograms, dose-response curves) as supplementary material .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Conduritol C and Derivatives

Conduritol C and its analogs (methyl-, bromo-, and acetonide derivatives) share the cyclohexene tetrol backbone but differ in stereochemistry and substituents. Key distinctions include:

  • Stereochemical Configuration : Conduritol C derivatives adopt a half-chair conformation with equatorial hydroxyl groups, whereas CBE’s epoxide introduces rigidity .
  • Crystallographic Data : Methyl- and bromo-conduritol C derivatives crystallize in the hexagonal P61 space group, with root-mean-square deviations ≤0.0335 Å from conduritol C. Strong H-bond networks stabilize their structures, unlike CBE’s covalent enzyme interactions .
  • Synthetic Versatility : Chemoenzymatic methods enable enantioselective synthesis of conduritol C analogs, contrasting with CBE’s reliance on epoxidation .

Table 1: Structural Properties of Conduritol B and C Analogs

Compound Key Features Biological Role
This compound Epoxide group; irreversible GBA inhibition Gaucher disease modeling
Conduritol C Equatorial hydroxyls; flexible cyclohexene ring Synthetic scaffold
Bromo-Conduritol C Bulky bromine substituent; isostructural with conduritol C Crystallographic studies

Pharmacological Analogs: Conduritol A, B Tetraacetate, and D

This compound tetraacetate and related compounds exhibit modified pharmacokinetic profiles:

  • In contrast, CBE’s unmodified structure has lower toxicity but poor bioavailability .
  • Structural Modifications: Adding substituents (e.g., Br⁻, NO₂⁻) to conduritol analogs improves binding affinity and oral bioavailability. For example, bromo-conduritol B tetraacetate enhances Caco-2 permeability (0.9223/1.0) .

Table 2: ADMET Comparison of Conduritol Derivatives

Compound Human Intestinal Absorption Caco-2 Permeability Toxicity Profile
This compound Moderate Low Low
This compound Tetraacetate 0.9899 0.9040 Mutagenic, tumorigenic
Conduritol C cis-Epoxide 0.6488 0.5225 Irritating effects

Functional Analogs: Cyclophellitol Derivatives

Cyclophellitol derivatives, such as C8-substituted analogs, address CBE’s selectivity limitations:

  • Selectivity : Bulky hydrophobic groups at C8 enhance GBA specificity, avoiding off-target glycosidase inhibition .
  • In Vivo Utility: Zebrafish treated with cyclophellitol analogs develop unambiguous Gaucher phenotypes, unlike CBE’s nonspecific effects .

Properties

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

cyclohex-5-ene-1,2,3,4-tetrol

InChI

InChI=1S/C6H10O4/c7-3-1-2-4(8)6(10)5(3)9/h1-10H

InChI Key

LRUBQXAKGXQBHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(C(C(C1O)O)O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Compound 7 was readily obtained in large quantity and enantiomerically pure form by the biotransformation of iodobenzene using the genetically engineered micro-organism E. coli JM109 (pDTG601) which over expresses toluene dioxygenase (TDO), the enzyme responsible for this dihydroxylation reaction. In the first step of the reaction sequence, cis-1,2-dihydrocatechol 7 was converted into the corresponding acetonide, 8, under standard conditions. The acetonide was immediately reacted with ml-chloroperbenzoic acid (m-CPBA) so as to produce, in a completely regio- and diastereo-selective manner, the epoxide 10. This compound represented a potent electrophile which reacted with a range of nucleophiles at the allylic carbon of the epoxide ring so as to give conduritol and conduramine derivatives. In particular, reaction of compound 10 with 1,6-hexadiamine in dichloromethane at 18° C. for 4 days gave the dimeric species 11 in quantitative yield. The readily obtained bis-acetamido-derivative, 12, of the latter compound was subject to a Pd[0]-mediated carbomethoxylation reaction thereby producing the diester 13 wherein each six-membered ring incorporates an exocyclic carbon in an appropriate oxidation state as required for elaboration to pseudo-sugars.
Name
cis-1,2-dihydrocatechol
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0 (± 1) mol
Type
reactant
Reaction Step One
Name
acetonide
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0 (± 1) mol
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reactant
Reaction Step Two
Name
acetonide
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0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Acetonide 31 made as described above, (209 mg, 1.12 mmol) was dissolved in a mixture of AcOH/THF/H2O (2:1:1, 3 mL). The solution was stirred at 60° C. for 6 h. The solvent was evaporated and 164 mg (1.1 mmol, 99% yield) of Conduritol F was obtained. An analytical sample was obtained after recrystallization from MeOH-ether. Rf =0.18 (CHCl3 --MeOH, 4:1); mp=131°-132° C. (lit* 129°-130° C.); [α]20D =-84 (c 0.71, MeOH) (lit.* -70.5°, MeOH); IR (KBr) υ 3283, 2920, 1420, 1102, 1061 cm-1 ; 1H NMR (CDCl3) δ 5.79 (1H, ddd, J=10.0, 4.7, 1.9 Hz), 5.71 (1H, dd, J=10.0, 1.9 Hz), 4.15 (1H, t, J=4.3 Hz), 3.92 (1H, dt, J=7.5, 1.6 Hz), 3.61 (1H, dd, J=10.4, 7.7 Hz), 3.41 (1H, dd, J=10.4, 4.2 Hz); 13C NMR (CDCl3) δ 133.8 (CH), 128.1 (CH), 74.1 (CH), 73.8 (CH), 72.7 (CH), 68.0 (CH); MS (El) m/z (rel. intensity) 128 (8), 110 (11), 99 (98), 86 (100); Anal. Calcd for C6H10O4 : C, 49.31; H, 6.90; Found: C, 49.30; H, 6.94.
Name
Acetonide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
AcOH THF H2O
Quantity
3 mL
Type
reactant
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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